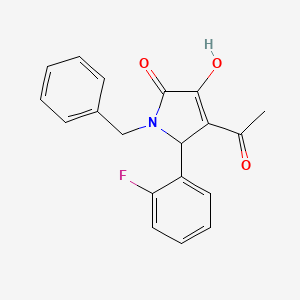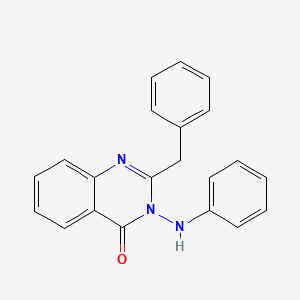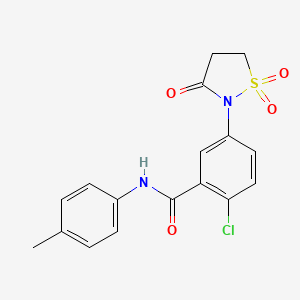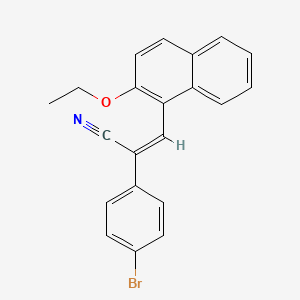
3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide, also known as FMP, is a synthetic compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
科学的研究の応用
3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neuropathic pain. In pharmacology, 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has been used as a tool compound to study the role of the endocannabinoid system in various physiological processes, such as pain perception, mood regulation, and appetite control. In neuroscience, 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has been used to study the effects of endocannabinoids on neuronal activity and synaptic plasticity.
作用機序
3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide acts as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that is responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide increases the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and modulate various physiological processes. 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has also been shown to have a weak affinity for the cannabinoid receptors, suggesting that it may have additional pharmacological effects beyond FAAH inhibition.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide can increase the levels of endocannabinoids in various cell types, including neurons, astrocytes, and immune cells. In vivo studies have shown that 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide can reduce pain sensitivity, inflammation, and anxiety-like behavior in animal models. 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has also been shown to have potential neuroprotective effects and to modulate the reward circuitry in the brain.
実験室実験の利点と制限
3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for FAAH, its ability to penetrate the blood-brain barrier, and its low toxicity. However, 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide also has some limitations, including its instability in aqueous solutions, its potential off-target effects, and its limited solubility in some organic solvents.
将来の方向性
There are several future directions for the study of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide. One direction is to investigate the potential therapeutic applications of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore the pharmacological effects of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide beyond FAAH inhibition, such as its effects on other enzymes and receptors. Additionally, the development of more stable and soluble analogs of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide may improve its potential as a drug candidate. Finally, the use of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide as a tool compound in neuroscience research may lead to a better understanding of the role of the endocannabinoid system in various physiological processes.
合成法
The synthesis of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide involves the reaction of 2-fluoroacetophenone with 3-methoxybenzylamine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with propanoyl chloride to obtain 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide. The purity and yield of 3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide can be improved by various purification techniques, such as column chromatography and recrystallization.
特性
IUPAC Name |
3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-20-14-7-4-6-13(11-14)18-16(19)10-9-12-5-2-3-8-15(12)17/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRMPKIBBBRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-(3-methoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[benzyl(methyl)amino]methyl}-N-[(5-chloro-2-thienyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5212558.png)
![2-(4-bromophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5212566.png)


![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5212616.png)

![1-[6-(2,5-dimethylphenoxy)hexyl]piperidine](/img/structure/B5212643.png)
![1,2-dimethyl-3-[2-(2-naphthyl)-2-oxoethyl]-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5212645.png)


![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B5212669.png)
![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5212673.png)